molecular formula C11H15N3O2 B3261058 N-(4-amino-5-formylpyridin-2-yl)pivalamide CAS No. 338452-89-4

N-(4-amino-5-formylpyridin-2-yl)pivalamide

Cat. No.: B3261058
CAS No.: 338452-89-4
M. Wt: 221.26 g/mol
InChI Key: ZAFGCCUMVTVQDP-UHFFFAOYSA-N
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Description

N-(4-amino-5-formylpyridin-2-yl)pivalamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It is characterized by the presence of an amino group, a formyl group, and a pyridine ring, which are key functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-5-formylpyridin-2-yl)pivalamide typically involves the reaction of 4-amino-5-formylpyridine with pivaloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-5-formylpyridin-2-yl)pivalamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-amino-5-formylpyridin-2-yl)pivalamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(4-amino-5-formylpyridin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The amino and formyl groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-5-formylpyridin-2-yl)acetamide
  • N-(4-amino-5-formylpyridin-2-yl)benzamide
  • N-(4-amino-5-formylpyridin-2-yl)butyramide

Uniqueness

N-(4-amino-5-formylpyridin-2-yl)pivalamide is unique due to the presence of the pivalamide group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-(4-amino-5-formylpyridin-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)10(16)14-9-4-8(12)7(6-15)5-13-9/h4-6H,1-3H3,(H3,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFGCCUMVTVQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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